molecular formula C8H5F3NNaO2 B1408738 Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1803581-80-7

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No. B1408738
M. Wt: 227.12 g/mol
InChI Key: VSUBKVJBNDGWHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound with the CAS Number: 1803581-80-7 . It has a molecular weight of 227.12 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular formula of Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is C8H5F3NNaO2 . The average mass is 227.116 Da and the monoisotopic mass is 227.017014 Da .


Physical And Chemical Properties Analysis

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 227.12 .

Scientific Research Applications

  • Synthesis of Cinnamic Acid Derivatives
    Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is involved in the synthesis of cinnamic acid derivatives. For instance, the treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in DMSO leads to the production of (Z)-3-(5-trifluoromethyl-1,2,3-triazol-4-yl)cinnamic acids. This process is significant for synthesizing isomerically pure derivatives in good yields (Usachev et al., 2014).

  • Development of Organotin(IV) Complexes
    The compound plays a role in the development of organotin(IV) complexes. It has been used in the synthesis of new mono- and di-organotin(IV) derivatives containing the anionic bis(2-pyridylthio)acetate. These derivatives are synthesized from reactions between SnRnCl4−n acceptors and the compound, and are characterized by techniques such as elemental analyses, FT-IR, ESI-MS, and X-ray crystallography (Benetollo et al., 2005).

  • Catalysis in Domino Reactions
    The compound has been used as a catalyst in domino reactions for assembling complex molecular structures. For example, it catalyzed the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, producing substituted 4-pyridinyl-2-amino-4H-chromenes. This represents a fast, facile, and flexible way to synthesize new types of functionalized 2-amino-4H-chromene scaffolds containing uracil-like moieties, which are relevant for diverse biomedical applications (Elinson et al., 2017).

  • In Synthesis of Pyridine Derivatives
    It's been utilized in microwave-promoted one-pot synthesis methods. Specifically, sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate was used as a catalyst in the synthesis of highly functionalized pyridine derivatives through three-component condensations of aldehydes, malononitrile, and thiols. This method is highlighted for its efficiency in building highly functionalized pyridine derivatives (Pandharpatte et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives are expected to have many novel applications in the future . Currently, they are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

sodium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUBKVJBNDGWHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate

CAS RN

1803581-80-7
Record name sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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